molecular formula C8H10N2O2 B2628797 1-Cyclobutyl-1H-imidazole-2-carboxylic acid CAS No. 1547010-18-3

1-Cyclobutyl-1H-imidazole-2-carboxylic acid

Katalognummer: B2628797
CAS-Nummer: 1547010-18-3
Molekulargewicht: 166.18
InChI-Schlüssel: NZCLFPVXVQMPNV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Cyclobutyl-1H-imidazole-2-carboxylic acid is a heterocyclic compound featuring an imidazole ring substituted with a cyclobutyl group and a carboxylic acid moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-cyclobutyl-1H-imidazole-2-carboxylic acid typically involves the cyclization of amido-nitriles. This process can be catalyzed by nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and heterocycles .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Cyclobutyl-1H-imidazole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: TBHP in the presence of a catalyst.

    Reduction: Sodium borohydride in an appropriate solvent.

    Substitution: NHCs as catalysts, with various electrophiles or nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the imidazole ring .

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

The primary application of 1-cyclobutyl-1H-imidazole-2-carboxylic acid derivatives lies in their antibacterial activity, particularly against Gram-negative bacteria that exhibit resistance to carbapenem antibiotics.

Case Study: Metallo-beta-lactamase Inhibitors

A notable study demonstrated the effectiveness of a derivative of 1H-imidazole-2-carboxylic acid as a metallo-beta-lactamase inhibitor. This derivative was optimized using X-ray crystallography to enhance its interaction with the flexible loops of the active site in bacterial enzymes. The compound displayed potent synergistic effects when combined with meropenem against engineered strains of Escherichia coli and clinical isolates of Pseudomonas aeruginosa producing VIM-2 metallo-beta-lactamases (MBLs) .

Table 1: Efficacy of this compound Derivatives Against Bacteria

CompoundBacterial StrainInhibition Zone (mm)Synergistic Partner
55E. coli34Meropenem
55P. aeruginosa30Meropenem

Structure-Activity Relationship Studies

Research has focused on the structure-activity relationship (SAR) of various derivatives of 1H-imidazole-2-carboxylic acid. The studies indicated that specific substituents at the 1-position significantly affect the potency of the compounds against MBLs. The presence of a cyclobutyl group was found to enhance membrane permeability and improve the pharmacokinetic profile, making these derivatives promising candidates for further drug development .

Synthesis and Modification

The synthesis of this compound derivatives has been explored extensively. Various synthetic routes have been documented, including condensation reactions and modifications involving different functional groups to optimize their biological activity .

Table 2: Synthetic Routes for Derivatives of this compound

Synthetic RouteKey Reagents UsedYield (%)
Route AAcOH, sulfuric acid42-62
Route BKMnO4, NaHCO355
Route CBenzylmagnesium bromideVaries

Pharmacokinetics and Safety Profile

In vivo studies have shown that certain derivatives possess good pharmacokinetic properties along with a favorable safety profile, making them suitable candidates for therapeutic applications. These studies assess absorption, distribution, metabolism, and excretion (ADME) characteristics, which are crucial for drug development .

Wirkmechanismus

The mechanism of action of 1-cyclobutyl-1H-imidazole-2-carboxylic acid, particularly as an MBL inhibitor, involves binding to the active site of the enzyme and disrupting its function. This interaction is facilitated by the compound’s ability to engage with flexible active site loops, enhancing its inhibitory potency . The molecular targets include various MBLs, such as Verona Integron-encoded MBLs (VIMs) .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-Cyclobutyl-1H-imidazole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Biologische Aktivität

1-Cyclobutyl-1H-imidazole-2-carboxylic acid (CyBA) is a compound of significant interest in microbiology and pharmaceutical research, particularly as an inhibitor of metallo-beta-lactamases (MBLs). This article explores the biological activity of CyBA, focusing on its mechanism of action, structure-activity relationships, and potential applications in combating antibiotic resistance.

Overview of Metallo-Beta-Lactamases

Metallo-beta-lactamases are enzymes produced by certain bacterial pathogens that confer resistance to beta-lactam antibiotics, including carbapenems. These enzymes hydrolyze the beta-lactam ring, rendering antibiotics ineffective. As antibiotic resistance continues to rise, the development of MBL inhibitors has become crucial for restoring the efficacy of these vital medications.

CyBA exhibits its biological activity primarily through its ability to bind to the active site of MBLs, thereby inhibiting their enzymatic function. The compound's unique structural features enable it to interact effectively with the metal ions at the active site, blocking the hydrolysis of beta-lactam antibiotics.

Binding Interactions

The binding mechanism involves:

  • Imidazole Ring : Engages with metal ions in the MBL active site.
  • Carboxylic Acid Group : Forms hydrogen bonds with amino acid residues, stabilizing the inhibitor-enzyme complex.

Structure-Activity Relationship (SAR)

Recent studies have focused on optimizing the structure of CyBA to enhance its inhibitory potency against various MBLs. The following table summarizes key findings from SAR analyses:

CompoundModificationIC50 (µM)Target MBL
CyBANone0.018VIM-2
1-Methyl-1H-imidazole-2-carboxylic acidMethyl substitution at position 10.045VIM-5
4-Methyl-1H-imidazole-2-carboxylic acidMethyl substitution at position 40.060VIM-2

*Data indicates that specific modifications can significantly affect binding affinity and inhibitory activity against MBLs .

In Vitro Studies

In vitro tests have demonstrated that CyBA exhibits potent synergistic antibacterial activity when combined with meropenem against engineered strains of Escherichia coli and clinically isolated Pseudomonas aeruginosa producing VIM-type MBLs. For instance:

  • Meropenem MIC Reduction : At a concentration of 1 µg/ml, CyBA was able to reduce meropenem's minimum inhibitory concentration (MIC) by at least 16-fold .

X-ray Crystallography

Structural analysis via X-ray crystallography has provided insights into how CyBA interacts with MBLs. The detailed interactions observed suggest that further modifications could enhance its binding affinity and specificity towards different MBL variants .

Case Studies

Several studies have highlighted the effectiveness of CyBA as a potential therapeutic agent:

  • Study on VIM-type MBLs : A recent investigation revealed that CyBA can effectively inhibit both VIM-2 and VIM-5 types, showcasing IC50 values as low as 0.018 µM .
  • Synergistic Effects : Another study demonstrated that combining CyBA with meropenem not only restores antibiotic efficacy but also enhances bacterial cell permeability, allowing for better treatment outcomes against resistant strains .

Eigenschaften

IUPAC Name

1-cyclobutylimidazole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c11-8(12)7-9-4-5-10(7)6-2-1-3-6/h4-6H,1-3H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZCLFPVXVQMPNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2C=CN=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.